molecular formula C6H7N5O B2680739 furan-2-yl(2H-tetrazol-5-yl)methanamine CAS No. 1082601-44-2

furan-2-yl(2H-tetrazol-5-yl)methanamine

Cat. No.: B2680739
CAS No.: 1082601-44-2
M. Wt: 165.156
InChI Key: GTFAJFZEQRYBSW-UHFFFAOYSA-N
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Description

Furan-2-yl(2H-tetrazol-5-yl)methanamine is a heterocyclic compound that combines a furan ring and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2H-tetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc chloride, and isopropyl alcohol for the initial synthesis. For further modifications, reagents such as oxidizing agents, reducing agents, and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield furan-2-yl(2H-tetrazol-5-yl)methanone, while substitution reactions can introduce various functional groups to the furan ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-yl(2H-tetrazol-5-yl)methanamine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth . The compound targets specific enzymes and pathways essential for microbial survival, making it effective against resistant strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(2H-tetrazol-5-yl)methanamine is unique due to the combination of the furan and tetrazole rings, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

furan-2-yl(2H-tetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFAJFZEQRYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=NNN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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